

Commercial Availability and Technical Profile of (1S,2S)-2-(Benzylxy)cyclohexanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(1S,2S)-2-(Benzylxy)cyclohexanamine
Cat. No.:	B1280493

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-(Benzylxy)cyclohexanamine, a chiral amine of significant interest in synthetic and medicinal chemistry, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its availability, physicochemical properties, synthesis, and its emerging role as a valuable building block in the development of novel therapeutics and asymmetric catalysts.

Commercial Availability

(1S,2S)-2-(Benzylxy)cyclohexanamine can be sourced from a number of specialized chemical suppliers. The typical purity and forms available are summarized in the table below. It is primarily offered as a solid, and researchers should inquire with specific vendors for bulk quantities and custom formulations.

Supplier	CAS Number	Purity	Form
Sigma-Aldrich	216394-07-9	≥96%	Solid
Santa Cruz Biotechnology	216394-07-9	Not specified	Not specified
Chirafen	Not specified	Not specified	Not specified
ChemUniverse	Not specified	Not specified	Not specified

Table 1: Commercial Suppliers and Product Specifications

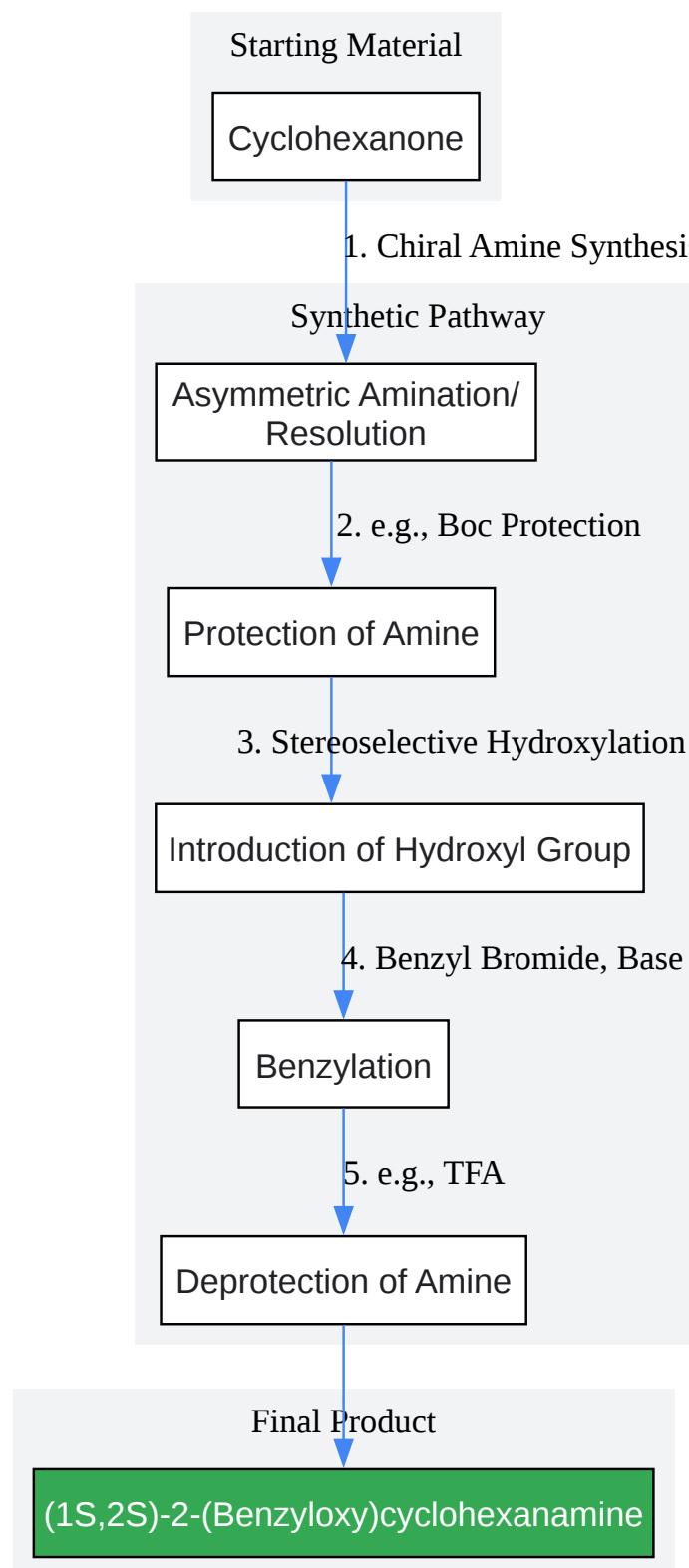
Physicochemical Properties

The fundamental physicochemical properties of **(1S,2S)-2-(BenzylOxy)cyclohexanamine** are crucial for its application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₉ NO	[1]
Molecular Weight	205.30 g/mol	[1]
Appearance	Solid	
Optical Purity (ee)	≥98% (via HPLC)	
Storage Temperature	2-8°C	

Table 2: Physicochemical Data of **(1S,2S)-2-(BenzylOxy)cyclohexanamine**

Synthesis and Methodologies

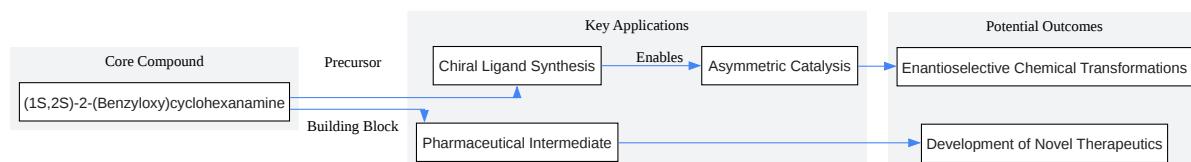

The asymmetric synthesis of **(1S,2S)-2-(BenzylOxy)cyclohexanamine** is a key area of interest, often involving multi-step procedures that establish the desired stereochemistry. While specific, detailed protocols for this exact molecule are not readily available in public literature, a general and widely applicable synthetic strategy can be inferred from the synthesis of related chiral 1,2-diaminocyclohexane derivatives.

A common conceptual pathway begins with a readily available starting material like cyclohexanone. The synthesis would proceed through the formation of a chiral intermediate, followed by the introduction of the benzylOxy and amine functionalities with stereochemical control.

A plausible, though not explicitly detailed, experimental workflow is outlined below. Researchers should note that optimization of each step would be necessary to achieve high yields and stereoselectivity.

Conceptual Experimental Protocol: Asymmetric Synthesis

- Enantioselective Introduction of the First Chiral Center: A key step would involve the asymmetric transformation of a prochiral starting material. For instance, an asymmetric reduction of an enamine derived from cyclohexanone or an asymmetric hydroamination of a cyclohexene derivative could establish the initial stereocenter.
- Introduction of the Benzyloxy Group: The hydroxyl group of a chiral aminocyclohexanol intermediate could be benzylated using benzyl bromide (BnBr) in the presence of a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF).
- Introduction of the Amine Group: If starting from a benzyloxycyclohexanone, a reductive amination using an appropriate ammonia source and a reducing agent (e.g., sodium cyanoborohydride) could be employed. Stereocontrol in this step would be critical and could be influenced by the existing stereocenter.
- Purification and Characterization: The final product would require purification, likely through column chromatography on silica gel. Characterization would involve standard analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and chiral HPLC to confirm the structure and determine the enantiomeric excess.


[Click to download full resolution via product page](#)

Caption: Conceptual synthetic workflow for **(1S,2S)-2-(BenzylOxy)cyclohexanamine**.

Applications in Asymmetric Synthesis and Drug Discovery

The primary utility of **(1S,2S)-2-(BenzylOxy)cyclohexanamine** lies in its role as a chiral building block and a precursor to chiral ligands for asymmetric catalysis. The trans-1,2-diaminocyclohexane scaffold, from which this compound is derived, is a privileged structure in catalysis, known for its ability to form stable complexes with a variety of transition metals. These complexes can then be used to catalyze a wide range of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

While specific biological activities for **(1S,2S)-2-(BenzylOxy)cyclohexanamine** are not extensively documented, its structural motifs are present in molecules with pharmacological relevance. The benzyloxy group can influence a molecule's lipophilicity, potentially affecting its pharmacokinetic properties, while the chiral amine is a common feature in many bioactive compounds. Derivatives of benzyloxycyclohexanamine are being investigated for their potential as inhibitors of various enzymes and their interaction with signaling pathways. For example, some benzyloxyphenyl derivatives have been explored as inhibitors of the STAT3 signaling pathway, which is implicated in cancer.^[2]

[Click to download full resolution via product page](#)

Caption: Logical relationship of **(1S,2S)-2-(BenzylOxy)cyclohexanamine**'s applications.

Conclusion

(1S,2S)-2-(BenzylOxy)cyclohexanamine is a readily accessible chiral building block with significant potential in both asymmetric synthesis and medicinal chemistry. Its utility as a precursor to chiral ligands is a primary driver of its demand. While its direct biological activity is not yet well-defined in public literature, its structural components suggest that it and its derivatives are promising candidates for the development of new pharmacologically active agents. Further research into the synthesis and biological evaluation of compounds derived from this chiral scaffold is warranted and holds the potential for significant advancements in both chemistry and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of (1S,2S)-2-(BenzylOxy)cyclohexanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280493#commercial-availability-of-1s-2s-2-benzylOxy-cyclohexanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com